molecular formula C16H19NO3P+ B14494737 (3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium CAS No. 63899-11-6

(3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium

Cat. No.: B14494737
CAS No.: 63899-11-6
M. Wt: 304.30 g/mol
InChI Key: SCXKUEUPLWXCJK-UHFFFAOYSA-N
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Description

(3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium is a chemical compound known for its unique structure and properties It is characterized by the presence of an aminophenyl group and a dimethoxyphenyl group linked through an ethyl chain to an oxophosphanium moiety

Preparation Methods

The synthesis of (3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium typically involves multi-step organic reactions. The process begins with the preparation of the aminophenyl and dimethoxyphenyl precursors. These precursors are then linked through an ethyl chain using a series of reactions, including nucleophilic substitution and coupling reactions.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process .

Chemical Reactions Analysis

(3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aminophenyl and dimethoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

(3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium involves its interaction with specific molecular targets and pathways. The aminophenyl and dimethoxyphenyl groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The oxophosphanium group may play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

(3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium can be compared with other similar compounds, such as:

Properties

CAS No.

63899-11-6

Molecular Formula

C16H19NO3P+

Molecular Weight

304.30 g/mol

IUPAC Name

(3-aminophenyl)-[2-(2,5-dimethoxyphenyl)ethyl]-oxophosphanium

InChI

InChI=1S/C16H19NO3P/c1-19-14-6-7-16(20-2)12(10-14)8-9-21(18)15-5-3-4-13(17)11-15/h3-7,10-11H,8-9,17H2,1-2H3/q+1

InChI Key

SCXKUEUPLWXCJK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CC[P+](=O)C2=CC=CC(=C2)N

Origin of Product

United States

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